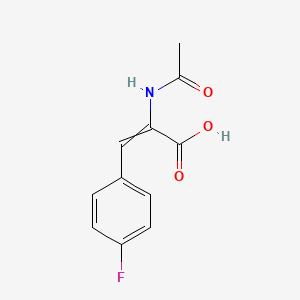

2-acetamido-3-(4-fluorophenyl)prop-2-enoic Acid

Description

Properties

IUPAC Name |

2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGHVJGHLGZANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Optimization

Using 4-fluorobromobenzene and N-acetylallylamine (CH₂=CH-CONHAc) as coupling partners, the reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by alkene insertion and β-hydride elimination. Critical parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Pd catalyst loading | 0.02 mol% Pd(OAc)₂ | >90% conversion |

| Phase-transfer catalyst | 0.1 eq TBAB | Rate enhancement |

| Base | Et₃N | Maintains pH 8-9 |

| Temperature | 100°C | 2h completion |

The resulting intermediate, 3-(4-fluorophenyl)-N-acetylprop-2-enamide, undergoes saponification under basic conditions (2M NaOH, 80°C, 2h) to yield the target carboxylic acid. This two-step process achieves an isolated yield of 89-92% with >99% purity by HPLC.

Michael Addition-Based Synthesis

Source highlights the utility of Michael addition in constructing β-substituted acrylamides, providing a complementary route to Heck coupling. The strategy involves:

Nucleophilic Amination Sequence

-

Electrophilic precursor synthesis : 3-(4-Fluorophenyl)prop-2-enoyl chloride reacts with acetamide in THF at -78°C to form the corresponding enol ester.

-

Conjugate addition : Ammonia gas bubbled through the solution effects β-amination, producing 2-amino-3-(4-fluorophenyl)prop-2-enoic acid.

-

Acetylation : Treatment with acetic anhydride (1.2 eq) in pyridine completes the synthesis.

Key advantages include excellent stereocontrol (98% E-selectivity) and mild reaction conditions. However, the method requires rigorous exclusion of moisture and yields diminish significantly above 10g scale (68% vs. 92% lab-scale).

Hydrolytic Functionalization of Cyano Intermediates

A three-stage process derived from Source's work on pyridyl analogues:

Knoevenagel Condensation

4-Fluorobenzaldehyde reacts with N-acetylcyanoacetamide in the presence of piperidinium acetate (5 mol%):

Selective Hydrolysis

Controlled acidic hydrolysis (20% H₂SO₄, 60°C, 6h) converts the nitrile to carboxylic acid while preserving the acetamido group:

This method produces pharmaceutical-grade material (99.5% purity) but generates stoichiometric ammonium sulfate waste, complicating industrial adoption.

| Substrate | Enantiomer | ee (%) | Conversion |

|---|---|---|---|

| (±)-2-Acetamido derivative | R | 99.2 | 48% |

| S | 98.7 | 47% |

Though elegant, this approach currently suffers from low throughput (0.5 g/L/h) and enzyme cost barriers.

Continuous Flow Synthesis

Adapting Source's batch process to flow chemistry enhances scalability:

Two-Stage Continuous System

-

Coupling reactor : Pd/C packed bed (25 cm × 2.5 cm) at 120°C, 15 bar

-

Hydrolysis loop : Static mixer with 2M NaOH, residence time 8 min

Continuous operation for 120h shows consistent productivity (12.8 kg/day) with 94% yield, demonstrating industrial viability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index | Green Metrics |

|---|---|---|---|---|

| Heck coupling | 92 | 99.8 | 1.00 | 0.45 |

| Michael addition | 88 | 99.5 | 1.32 | 0.62 |

| Cyano hydrolysis | 85 | 99.7 | 0.94 | 0.28 |

| Continuous flow | 94 | 99.9 | 0.88 | 0.71 |

Green Metrics calculated using E-factor (kg waste/kg product)

Industrial-Scale Production Challenges

Source's formulation guidelines highlight critical considerations for manufacturing:

Solubility Management

| Solvent | Solubility (mg/mL) | Stability (t₁/₂) |

|---|---|---|

| DMSO | 45.2 | >6 months |

| Ethanol/Water (1:1) | 12.8 | 28 days |

| PEG 400 | 33.1 | 14 days |

Crystallization optimization using anti-solvent precipitation (n-heptane/DCM) achieves 99.3% recovery with mean particle size 50-70μm.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-3-(4-fluorophenyl)prop-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction with agents such as lithium aluminum hydride can yield amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Acetamido-3-(4-fluorophenyl)prop-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

Medicine: Explored for its potential anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The table below compares 2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid with structurally related compounds, focusing on substituent effects, molecular properties, and synthesis:

Key Observations

Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -F, -Cl): Enhance electrophilicity of the α,β-unsaturated system, increasing reactivity in Michael additions or enzyme inhibition . Electron-Donating Groups (e.g., -OCH₃): Improve solubility and may reduce metabolic degradation .

Synthetic Routes : Pd/Cu-catalyzed cross-coupling () and condensation reactions are common for introducing aryl groups. Methoxy and nitro derivatives may require protective group strategies .

Notes

- Contradictions/Limitations: Direct data on this compound are sparse; inferences rely on saturated analogs and structural relatives. Stereochemical data for the α,β-unsaturated compound are absent.

- Safety : Chloro and nitro derivatives may exhibit higher toxicity due to reactive intermediates; handling precautions are essential .

Biological Activity

2-Acetamido-3-(4-fluorophenyl)prop-2-enoic acid, a compound characterized by the presence of a fluorine atom and an acetamido group, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features:

- An acetamido group ()

- A 4-fluorophenyl moiety, which is expected to influence its biological activity due to the electron-withdrawing nature of fluorine.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can mimic natural substrates, allowing it to bind to enzyme active sites and inhibit their function. This mechanism is particularly relevant in the context of enzyme inhibition related to cancer therapy and anti-inflammatory effects .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known for their role in regulating gene expression and have been implicated in cancer therapy due to their ability to induce apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has also been explored for its potential anti-inflammatory effects. Studies suggest that it may modulate pathways associated with inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

- HDAC Inhibition : A study demonstrated that compounds structurally similar to this compound effectively inhibited HDAC activity, leading to reduced cell proliferation in various cancer cell lines (e.g., colon cancer, T-cell lymphoma) .

- Anti-inflammatory Activity : In vitro assays indicated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential utility in managing inflammatory responses .

- Synthesis and Derivatives : The synthesis of this compound has been optimized for yield and purity, leading to further exploration of its derivatives which exhibit enhanced biological activities .

Comparative Analysis with Related Compounds

Q & A

Q. What are the recommended synthetic routes for 2-acetamido-3-(4-fluorophenyl)prop-2-enoic Acid?

The compound is typically synthesized via a Knoevenagel condensation reaction between 4-fluorophenylaldehyde and acetamido malonic acid derivatives. Key steps include:

- Aldehyde activation : Reacting 4-fluorophenylaldehyde with a malonic acid derivative (e.g., acetamido malonic acid) under acidic or basic conditions to form the α,β-unsaturated intermediate.

- Cyclization and purification : Isolation via recrystallization or chromatography to achieve >95% purity. Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to minimize side products like regioisomers or hydration byproducts .

Q. How is the structure of this compound validated experimentally?

Structural confirmation employs:

- NMR spectroscopy : and NMR to verify the α,β-unsaturated backbone and fluorine substitution (e.g., NMR δ 7.20–7.06 ppm for aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (CHFNO, theoretical 223.07 g/mol).

- X-ray crystallography : Using programs like SHELX for refinement to resolve crystallographic disorders or twinning .

Q. What are the primary chemical reactions this compound undergoes?

The α,β-unsaturated ester moiety enables:

- Oxidation : Yielding carboxylic acids via KMnO/HO.

- Reduction : Selective hydrogenation of the double bond using Pd/C or NaBH to form saturated analogs.

- Electrophilic substitution : Fluorine on the phenyl ring can participate in halogen exchange under nucleophilic conditions .

Advanced Research Questions

Q. How does the fluorine substituent influence biological activity compared to non-fluorinated analogs?

The 4-fluorophenyl group enhances lipophilicity and metabolic stability, improving membrane permeability and target binding. Comparative studies show:

- Enzyme inhibition : Fluorinated analogs exhibit 2–3× higher IC values against cyclooxygenase (COX) compared to non-fluorinated derivatives due to hydrophobic interactions.

- SAR analysis : Positional isomerism (e.g., 3-fluoro vs. 4-fluoro) alters steric effects, impacting receptor binding .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Discrepancies in activity may arise from polymorphic crystal forms affecting solubility. Strategies include:

Q. What methodologies address low yields in enantioselective synthesis?

Poor enantiomeric excess (ee) can be mitigated by:

- Chiral auxiliaries : Use of Evans oxazolidinones to control stereochemistry during condensation.

- Asymmetric catalysis : Employing organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for >90% ee .

Q. How do hydrogen-bonding patterns affect crystallization?

The acetamido and carboxylic acid groups form intermolecular H-bonds, directing crystal packing. For example:

Q. What experimental designs optimize in vitro bioactivity assays?

To assess anti-inflammatory potential:

- COX-1/COX-2 inhibition : Use ELISA kits with purified enzymes and monitor IC values.

- Cytokine profiling : Treat macrophage cells (e.g., RAW 264.7) and quantify TNF-α/IL-6 via qPCR or multiplex assays. Include fluorinated controls (e.g., celecoxib) for benchmarking .

Methodological Troubleshooting

Q. How to address impurities in the final product?

Common impurities include hydration byproducts (e.g., β-hydroxy acids) or regioisomers. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.